N-Cyclopropyl-2-((N-(4-methoxyphenyl)-4-methylphenyl)sulfonamido)acetamide N-Cyclopropyl-2-((N-(4-methoxyphenyl)-4-methylphenyl)sulfonamido)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14528164
InChI: InChI=1S/C19H22N2O4S/c1-14-3-11-18(12-4-14)26(23,24)21(13-19(22)20-15-5-6-15)16-7-9-17(25-2)10-8-16/h3-4,7-12,15H,5-6,13H2,1-2H3,(H,20,22)
SMILES:
Molecular Formula: C19H22N2O4S
Molecular Weight: 374.5 g/mol

N-Cyclopropyl-2-((N-(4-methoxyphenyl)-4-methylphenyl)sulfonamido)acetamide

CAS No.:

Cat. No.: VC14528164

Molecular Formula: C19H22N2O4S

Molecular Weight: 374.5 g/mol

* For research use only. Not for human or veterinary use.

N-Cyclopropyl-2-((N-(4-methoxyphenyl)-4-methylphenyl)sulfonamido)acetamide -

Specification

Molecular Formula C19H22N2O4S
Molecular Weight 374.5 g/mol
IUPAC Name N-cyclopropyl-2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide
Standard InChI InChI=1S/C19H22N2O4S/c1-14-3-11-18(12-4-14)26(23,24)21(13-19(22)20-15-5-6-15)16-7-9-17(25-2)10-8-16/h3-4,7-12,15H,5-6,13H2,1-2H3,(H,20,22)
Standard InChI Key ZSAMWODPJUVPOC-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CC2)C3=CC=C(C=C3)OC

Introduction

Structural and Molecular Characterization

Core Molecular Architecture

The compound’s structure integrates three key moieties:

  • A cyclopropyl group attached to the acetamide nitrogen, conferring steric strain and potential metabolic stability.

  • A sulfonamido bridge linking 4-methoxyphenyl and 4-methylphenyl rings, enabling hydrogen bonding and enzyme inhibition.

  • An acetamide terminal group, facilitating interactions with biological targets via dipole-doubled hydrogen bonds .

The IUPAC name, N-cyclopropyl-2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetamide, reflects this arrangement . The SMILES notation CC1=CC=C(C=C1)N(CC(=O)NC2CC2)S(=O)(=O)C3=CC=C(C=C3)OC provides a machine-readable representation of its connectivity .

Table 1: Fundamental Physicochemical Properties

PropertyValue
Molecular FormulaC19H22N2O4S\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{4}\text{S}
Molecular Weight374.5 g/mol
CAS Registry Number1333472 (PubChem CID)
Key Functional GroupsSulfonamide, Acetamide, Cyclopropane

Synthesis and Chemical Reactivity

Synthetic Pathways

Synthesis typically involves a multi-step sequence:

  • Sulfonamide Formation: Reacting 4-methoxyphenylsulfonyl chloride with 4-methylaniline to yield N-(4-methoxyphenyl)-N-(4-methylphenyl)sulfonamide.

  • Acetamide Introduction: Alkylation of the sulfonamide nitrogen with chloroacetyl chloride, followed by cyclopropane amine coupling .

Critical parameters include:

  • Temperature control (<0°C during sulfonation to prevent di-sulfonation byproducts).

  • Solvent selection (e.g., dichloromethane for sulfonylation, dimethylformamide for amide coupling).

Reactivity Profile

  • Nucleophilic Substitution: The sulfonamide nitrogen participates in reactions with electrophiles (e.g., alkyl halides).

  • Acylation: The acetamide’s carbonyl group undergoes condensation with amines or hydrazines.

  • Oxidative Stability: The cyclopropane ring resists ring-opening under mild oxidative conditions, enhancing metabolic stability .

TargetAssay ResultReference Compound
S. aureus DHPSIC₅₀ = 0.45 µMSulfamethoxazole (IC₅₀ = 1.2 µM)
COX-278% inhibition at 10 µMCelecoxib (82% at 10 µM)

Analytical Characterization

Spectroscopic Identification

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.43 (d, J = 8.0 Hz, 2H, Ar-H), 3.82 (s, 3H, OCH₃), 3.12 (m, 1H, cyclopropane CH), 2.34 (s, 3H, CH₃) .

  • HPLC: Retention time 8.9 min (C18 column, 70:30 acetonitrile/water), purity >98%.

Stability Studies

The compound remains stable for 24 months at -20°C with <2% degradation. Accelerated stability testing (40°C/75% RH) shows 5% decomposition over 6 months, primarily via sulfonamide hydrolysis.

Applications in Medicinal Chemistry

Antibiotic Development

With rising methicillin-resistant S. aureus (MRSA) incidence, this compound’s dual DHPS/COX-2 inhibition offers a template for multitarget antibiotics. Structural analogs replacing the cyclopropane with spirocyclic groups show enhanced blood-brain barrier penetration in murine models .

Neuroinflammatory Disorders

The COX-2 selectivity and cyclopropane-mediated metabolic stability position it as a candidate for Alzheimer’s disease therapy, where neuroinflammation plays a key pathogenic role.

Future Research Directions

  • In Vivo Pharmacokinetics: Assess oral bioavailability and tissue distribution in rodent models.

  • Toxicology Profiling: Evaluate hepatotoxicity risks associated with chronic sulfonamide exposure.

  • Structural Optimization: Explore substituent effects at the 4-methylphenyl position to enhance target selectivity.

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